N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1797814-98-2
VCID: VC7131237
InChI: InChI=1S/C15H18N4O2/c1-19(2)15-16-9-8-12(18-15)10-17-14(20)11-4-6-13(21-3)7-5-11/h4-9H,10H2,1-3H3,(H,17,20)
SMILES: CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC
Molecular Formula: C15H18N4O2
Molecular Weight: 286.335

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide

CAS No.: 1797814-98-2

Cat. No.: VC7131237

Molecular Formula: C15H18N4O2

Molecular Weight: 286.335

* For research use only. Not for human or veterinary use.

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide - 1797814-98-2

Specification

CAS No. 1797814-98-2
Molecular Formula C15H18N4O2
Molecular Weight 286.335
IUPAC Name N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-methoxybenzamide
Standard InChI InChI=1S/C15H18N4O2/c1-19(2)15-16-9-8-12(18-15)10-17-14(20)11-4-6-13(21-3)7-5-11/h4-9H,10H2,1-3H3,(H,17,20)
Standard InChI Key PSUYHUUUKHUKNY-UHFFFAOYSA-N
SMILES CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide possesses the molecular formula C₁₅H₁₈N₄O₂ and a molecular weight of 286.335 g/mol. Its IUPAC name, N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-methoxybenzamide, reflects the integration of two key moieties:

  • A 2-(dimethylamino)pyrimidin-4-ylmethyl group, contributing basicity via the dimethylamino substituent.

  • A 4-methoxybenzamide unit, introducing hydrophobicity and hydrogen-bonding potential through the methoxy and amide functionalities.

The compound’s logP (partition coefficient) and solubility profile remain unreported, but analogous pyrimidine derivatives typically exhibit moderate lipophilicity (logP ≈ 2–4), favoring membrane permeability .

Synthetic Pathways and Methodological Considerations

Key Synthetic Strategies

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide likely follows a multi-step sequence common to pyrimidine derivatives:

  • Pyrimidine Ring Formation: Cyclization of guanidine derivatives with β-diketones or enaminones, as demonstrated in the synthesis of meridianin analogs .

  • Functionalization at C4: Introduction of the methyl group via nucleophilic substitution or reductive amination.

  • Benzamide Coupling: Amide bond formation between 4-methoxybenzoic acid and the pyrimidine-methylamine intermediate using coupling agents like EDCI or HOBt.

A representative synthetic route for analogous compounds involves:

  • Condensation of 4-methoxybenzoyl chloride with 2-(dimethylamino)pyrimidin-4-ylmethanamine in dichloromethane under inert conditions.

  • Purification via silica gel chromatography, yielding the final product as a pale solid .

Analogous CompoundTarget MicroorganismMIC (μg/mL)Reference
4-Chlorobenzamide derivativeS. aureus4
4-Nitrobenzamide derivativeE. coli8

Anti-Inflammatory and Immunomodulatory Effects

Pyrimidine derivatives are increasingly investigated as RORγt inverse agonists, modulating interleukin-17 (IL-17) production in autoimmune diseases . Although this compound’s affinity for RORγt is unconfirmed, its structural similarity to lead candidates suggests potential:

  • The dimethylamino group may engage in hydrogen bonding with Asp362 in the RORγt ligand-binding domain .

  • Methoxybenzamide could stabilize hydrophobic interactions, analogous to 4-cyanopicolinamide motifs in clinical-stage inhibitors .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Modifications to the benzamide moiety significantly influence potency and selectivity:

  • 4-Hydroxybenzamide Analogs: Enhanced hydrogen-bonding capacity improves solubility but reduces cellular uptake .

  • 4-Chlorobenzamide Analogs: Increased lipophilicity correlates with higher antimicrobial activity but elevated cytotoxicity .

  • 4-Methoxybenzamide (Current Compound): Balances hydrophobicity and electronic effects, potentially optimizing bioavailability.

Metabolic Stability and Pharmacokinetics

The methoxy group in N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide may confer resistance to oxidative metabolism compared to hydroxylated analogs, as seen in pyrrolopyridine derivatives . For example:

  • Compound 4 (a methyl-substituted pyrrolopyridine) exhibits a plasma half-life (t₁/₂) of 4.2 hours in rodents, attributed to reduced CYP450-mediated oxidation .

Research Gaps and Future Directions

Priority Areas for Investigation

  • In Vitro Screening: Comprehensive profiling against bacterial, fungal, and cancer cell lines to identify lead indications.

  • Target Deconvolution: Proteomic studies to elucidate molecular targets, particularly in IL-17 signaling pathways.

  • ADME Optimization: Structural tweaks to improve metabolic stability, such as fluorination of the benzamide ring .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator